

## G5 Classification in Liver Cancer Prognosis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

Hepatocellular carcinoma (HCC), the most common type of primary liver cancer, is a heterogeneous disease with varied molecular characteristics and clinical outcomes. To better understand and manage this complexity, several molecular classifications have been proposed. Among these, the transcriptome-based classification by Boyault et al. divides HCC into six distinct subgroups (G1-G6) with specific genomic and clinical features. This guide focuses on the G5 subgroup, providing a detailed overview of its molecular underpinnings, prognostic significance, and the experimental methodologies used for its identification. The G5 and closely related G6 subgroups are particularly characterized by the activation of the Wnt/ $\beta$ -catenin signaling pathway, often driven by mutations in the CTNNB1 gene, which encodes  $\beta$ -catenin.[1]

### Molecular Characteristics of the G5 Subgroup

The defining molecular feature of the G5 and G6 subgroups of HCC is the aberrant activation of the Wnt/ $\beta$ -catenin signaling pathway.[1][2] This activation is frequently caused by gain-of-function mutations in the CTNNB1 gene.[1] In the absence of Wnt signaling,  $\beta$ -catenin is targeted for degradation by a destruction complex. Mutations in CTNNB1, often occurring in exon 3, prevent this degradation, leading to the accumulation of  $\beta$ -catenin in the cytoplasm and its subsequent translocation to the nucleus.[1] Nuclear  $\beta$ -catenin then acts as a co-activator for



T-cell factor/lymphoid enhancer-factor (TCF/LEF) transcription factors, leading to the expression of genes involved in cell proliferation, differentiation, and survival.[1]





Click to download full resolution via product page

Wnt/β-catenin signaling in G5 HCC.

## **Prognostic Significance of the G5 Classification**

The prognostic significance of the G5 subgroup is a subject of ongoing research, with most studies indicating a more favorable prognosis for HCC patients with CTNNB1 mutations.[1] A meta-analysis has shown that HCC patients with CTNNB1 mutations have better overall survival at 1, 3, and 5 years.[3][4][5] The G4-G6 subgroups, which are characterized by chromosomal stability, generally show better survival outcomes compared to the G1-G3 subgroups, which exhibit chromosomal instability.[6] However, it is important to note that the prognostic value of  $\beta$ -catenin activation can be controversial and may depend on the specific context of other molecular alterations.[1]

**Ouantitative Prognostic Data** 

| Prognostic<br>Parameter       | Subgroup                          | Hazard<br>Ratio (HR) /<br>Odds Ratio<br>(OR) | 95%<br>Confidence<br>Interval (CI) | p-value  | Reference |
|-------------------------------|-----------------------------------|----------------------------------------------|------------------------------------|----------|-----------|
| 1-year<br>Overall<br>Survival | CTNNB1<br>mutant vs.<br>wild-type | 0.52 (OR)                                    | 0.34–0.81                          | 0.004    | [3][4][5] |
| 3-year<br>Overall<br>Survival | CTNNB1<br>mutant vs.<br>wild-type | 0.28 (OR)                                    | 0.18–0.42                          | <0.00001 | [3][4][5] |
| 5-year<br>Overall<br>Survival | CTNNB1<br>mutant vs.<br>wild-type | 0.22 (OR)                                    | 0.06–0.37                          | 0.005    | [3][4][5] |

### **Experimental Protocols**

The identification of the G1-G6 subgroups of HCC was based on global transcriptome analysis, validated by quantitative reverse transcription PCR (qRT-PCR).[2] Below are detailed, representative protocols for these key experimental methodologies.



# Transcriptome Analysis using Affymetrix GeneChip Arrays

This protocol outlines the general steps for performing transcriptome analysis of HCC tissue samples using Affymetrix GeneChip arrays, similar to the methodology used in the original Boyault et al. study.





Click to download full resolution via product page

Transcriptome analysis workflow.



- 1. Tissue Collection and RNA Extraction:
- Fresh HCC and adjacent non-tumorous tissue samples are collected during surgery and immediately snap-frozen in liquid nitrogen or stored in an RNA stabilization solution.
- Total RNA is extracted from the frozen tissue using a TRIzol-based method or a commercially available kit (e.g., Qiagen RNeasy Mini Kit), following the manufacturer's instructions.[7]
- 2. RNA Quality and Quantity Assessment:
- The concentration and purity of the extracted RNA are determined using a spectrophotometer (e.g., NanoDrop).
- The integrity of the RNA is assessed using a microfluidics-based platform (e.g., Agilent 2100 Bioanalyzer) to ensure high quality (RNA Integrity Number [RIN] > 7).[7]
- 3. cDNA Synthesis and In Vitro Transcription:
- Starting with total RNA, first-strand cDNA is synthesized using a reverse transcriptase and a T7-oligo(dT) primer.
- Second-strand cDNA is then synthesized.
- The double-stranded cDNA is purified and serves as a template for in vitro transcription to produce biotin-labeled complementary RNA (cRNA) using a T7 RNA polymerase.
- 4. cRNA Fragmentation and Hybridization:
- The labeled cRNA is purified and fragmented to a uniform size.
- The fragmented, biotin-labeled cRNA is then hybridized to an Affymetrix GeneChip Human Genome U133 Plus 2.0 Array (or a similar array) in a hybridization oven for 16 hours at 45°C with rotation.
- 5. Washing, Staining, and Scanning:



- Following hybridization, the GeneChip array is washed and stained with a streptavidinphycoerythrin conjugate using an automated fluidics station.
- The array is then scanned using a high-resolution scanner to detect the fluorescent signals.

  [7]
- 6. Data Analysis:
- The scanned image is processed to generate raw data (CEL files).
- The raw data is normalized, and signal intensities are calculated using appropriate algorithms (e.g., RMA or MAS5).
- Statistical analysis is performed to identify differentially expressed genes between tumor and non-tumorous tissues and to perform unsupervised hierarchical clustering to identify distinct molecular subgroups like G1-G6.

# Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Validation

This protocol describes the general steps for validating the expression of specific genes identified from the microarray analysis.

- 1. cDNA Synthesis:
- Total RNA (1-2 μg) is reverse transcribed into cDNA using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.[8][9]
- 2. Primer Design and Validation:
- Primers for the target genes and one or more stable reference (housekeeping) genes are designed using primer design software and validated for specificity and efficiency.
- 3. qRT-PCR Reaction Setup:
- The qRT-PCR reaction is set up in a 96- or 384-well plate. Each reaction typically contains:
  - Diluted cDNA template



- Forward and reverse primers
- SYBR Green or a probe-based master mix
- Nuclease-free water[8][9]
- 4. Thermal Cycling:
- The plate is run on a real-time PCR instrument with a thermal cycling program that typically includes:
  - An initial denaturation step (e.g., 95°C for 10 minutes)
  - 40-50 cycles of denaturation (e.g., 95°C for 15 seconds) and annealing/extension (e.g., 60°C for 1 minute)[8]
  - A final melt curve analysis is performed for SYBR Green-based assays to ensure product specificity.
- 5. Data Analysis:
- The cycle threshold (Ct) values are determined for each gene.
- The relative expression of the target genes is calculated using the  $\Delta\Delta$ Ct method, normalizing to the expression of the reference gene(s).

### Conclusion

The G5 classification of hepatocellular carcinoma provides valuable insights into the molecular heterogeneity of the disease. Its strong association with Wnt/ $\beta$ -catenin pathway activation and CTNNB1 mutations offers a potential therapeutic target for a subset of HCC patients. While the prognostic data suggests a generally favorable outcome for G5/G6 tumors, further research is needed to refine the prognostic and predictive value of this classification, particularly for the G5 subgroup alone. The experimental workflows outlined in this guide provide a foundation for researchers to identify and study these molecular subtypes, ultimately contributing to the development of more personalized and effective treatments for liver cancer.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. β-Catenin signaling in hepatocellular carcinoma PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transcriptome classification of HCC is related to gene alterations and to new therapeutic targets PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prognostic significance of CTNNB1 mutation in hepatocellular carcinoma: a systematic review and meta-analysis | Aging [aging-us.com]
- 4. Prognostic significance of CTNNB1 mutation in hepatocellular carcinoma: a systematic review and meta-analysis PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prognostic significance of CTNNB1 mutation in hepatocellular carcinoma: a systematic review and meta-analysis PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. GEO Accession viewer [ncbi.nlm.nih.gov]
- 8. Molecular Profiling of Hepatocellular Carcinomas (HCC) Using a Large-Scale Real-Time RT-PCR Approach: Determination of a Molecular Diagnostic Index - PMC [pmc.ncbi.nlm.nih.gov]
- 9. elearning.unite.it [elearning.unite.it]
- To cite this document: BenchChem. [G5 Classification in Liver Cancer Prognosis: An Indepth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8136424#g5-classification-in-liver-cancer-prognosis]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com